Ste4 protein
Description
Properties
CAS No. |
123449-28-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
Ste4 protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Ste4 Protein
Common Structural Features of Gβ Subunits Shared by Ste4 Protein
Ste4 shares fundamental structural characteristics with Gβ subunits found in other eukaryotes, including metazoans researchgate.netebi.ac.uk. A hallmark of Gβ proteins is the presence of WD40 repeats, which are also a prominent feature of Ste4.
WD40 Repeat Superfamily Architecture and its Role in Protein-Protein Interactions
Gβ subunits, including Ste4, are members of the WD40-repeat family of proteins researchgate.netebi.ac.uk. These proteins are characterized by the presence of multiple repeating motifs, typically around 40 amino acids in length, often ending with a tryptophan-aspartic acid (WD) dipeptide researchgate.netebi.ac.uknih.gov. These repeats are structurally organized into a β-propeller fold, usually consisting of six to eight blades wikipedia.orgresearchgate.netnih.gov. Ste4 in S. cerevisiae contains seven such WD40 repeat motifs researchgate.net.
The β-propeller structure formed by WD40 repeats provides a rigid scaffold that is crucial for mediating protein-protein interactions nih.gov. This structural organization allows Gβ subunits like Ste4 to interact with a diverse range of proteins, including the Gγ subunit (Ste18), the Gα subunit (Gpa1), receptors, and various downstream effectors in signaling pathways yeastgenome.orgwikipedia.orgresearchgate.net. The WD40 repeats facilitate the formation of interaction surfaces necessary for the assembly of the heterotrimeric G protein complex and its subsequent interactions with signaling partners wikipedia.org.
Unique Structural Elements and Motifs in this compound
While sharing common Gβ features, Ste4 also possesses unique structural elements that contribute to its specific roles in yeast signaling.
Distinctive N-terminal Regions of this compound
Ste4 proteins, particularly in S. cerevisiae, contain distinctive N-terminal regions that are not observed in many other known Gβ proteins researchgate.net. Studies involving mutations in the N-terminal region of S. cerevisiae Ste4 have indicated that this area plays a role in inducing pheromone responses nih.gov. Specific amino acid substitutions in the N-terminus, proximal to the first WD40 repeat, have been shown to disrupt functions required for triggering these responses nih.gov.
Internal Loop Domains and Their Functional Implications within this compound
Ste4 also features unique internal regions or loop domains. In S. cerevisiae, a notable internal unique domain exists between the fifth and sixth WD40 repeats, typically spanning residues 310-346 researchgate.net. This region has been predicted to form a flexible loop within the β-propeller structure researchgate.net.
This internal loop domain is of significant functional importance, particularly in the context of phosphorylation. It contains multiple sites that undergo rapid phosphorylation upon exposure to mating pheromone researchgate.net. Phosphorylation within this region, primarily on serine and threonine residues, is associated with the adaptive response to mating pheromone in S. cerevisiae researchgate.net. Deletion of this internal domain has been shown to eliminate pheromone-induced phosphorylation researchgate.net. Research has implicated specific residues like S335, T320, and T322 as phosphorylation sites within this region researchgate.net.
Presence and Significance of Leucine (B10760876) Zipper Motif in Schizosaccharomyces pombe this compound
In Schizosaccharomyces pombe, the this compound (sometimes referred to as Ste4p) exhibits a distinct structural motif: a leucine zipper researchgate.netoup.comnih.govresearchgate.nettandfonline.com. This motif is homologous to those found in the Jun family of transcription factors oup.comnih.gov. The leucine zipper in S. pombe Ste4 is typically located in the N-terminal region, specifically between residues 97 and 139 researchgate.netresearchgate.net.
Unlike typical leucine zipper-containing transcription factors, S. pombe Ste4 lacks a characteristic basic region that precedes the leucine zipper, which is usually involved in DNA binding oup.comnih.gov. The presence of the leucine zipper in S. pombe Ste4 is significant for protein-protein interactions, particularly for homotypic interaction (Ste4 binding to itself) and interaction with other signaling proteins like Byr2, a MAPKKK homolog researchgate.netresearchgate.nettandfonline.com. Studies using two-hybrid systems have demonstrated that the N-terminal region containing the leucine zipper is necessary and sufficient for interaction with Byr2 and for self-association researchgate.net. The leucine zipper domain has also been found to be trimeric, influencing the oligomeric state of Ste4 and its binding affinity to partners like Byr2 nih.gov.
Computational and Experimental Insights into this compound Conformational Dynamics
Understanding the function of Ste4 involves studying its conformational dynamics – the changes in its three-dimensional structure over time nih.govmpg.denih.gov. Both computational and experimental approaches have provided insights into these dynamics.
Computational modeling, often based on the known structures of homologous mammalian Gβ proteins, has been used to predict the structure of Ste4 and the behavior of its domains researchgate.net. For instance, computational models have suggested that the internal insert domain in S. cerevisiae Ste4 (residues 310-348) forms a flexible loop researchgate.net. Computational methods, including molecular dynamics simulations, are valuable tools for exploring protein flexibility and structural rearrangements nih.govmpg.denih.gov.
Experimental techniques, such as mutagenesis and biochemical assays, complement computational studies by providing empirical data on the functional consequences of structural alterations researchgate.netnih.govnih.gov. For example, analyzing the effects of mutations in different Ste4 domains on signaling provides insights into the dynamic nature of these regions and their importance for interactions and signal transmission researchgate.netnih.gov. Studies on the phosphorylation of the internal loop in S. cerevisiae Ste4 highlight a dynamic modification that impacts the protein's role in adaptation researchgate.net. In S. pombe, experimental evidence regarding the oligomerization state of the leucine zipper domain underscores the dynamic assembly properties of Ste4 nih.gov.
The interplay between computational predictions and experimental validation is crucial for building a comprehensive understanding of how the molecular architecture and conformational dynamics of Ste4 govern its function as a key signal transducer in yeast.
Ste4 Protein in Pheromone Responsive Signal Transduction Pathways
Role as a Gβ Subunit within the Heterotrimeric G Protein Complex
Ste4 serves as the Gβ subunit of the heterotrimeric G protein in the yeast mating pathway. This complex consists of three subunits: Gpa1 (Gα), Ste4 (Gβ), and Ste18 (Gγ). In the absence of mating pheromone, the Gpa1 subunit is bound to GDP and is associated with the Ste4-Ste18 dimer, effectively repressing the mating pathway. pnas.orgyeastgenome.orgpnas.org
Pheromone Receptor-Mediated Activation and Gpa1 (Gα) Interaction
The initiation of the pheromone response pathway begins with the binding of mating pheromone (a-factor or α-factor) to its specific G protein-coupled receptor (GPCR) on the surface of a haploid cell of the opposite mating type (Ste2 or Ste3). yeastgenome.orgmolbiolcell.orguniprot.orgmolbiolcell.org Pheromone binding induces a conformational change in the receptor, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Gpa1. uniprot.orgnih.gov This interaction catalyzes the exchange of GDP for GTP on Gpa1. molbiolcell.orguniprot.orgmolbiolcell.orgnih.govasm.org The binding of GTP to Gpa1 reduces its affinity for the Ste4-Ste18 (Gβγ) dimer. yeastgenome.orguniprot.org
Mechanisms of G Protein Dissociation and/or Conformational Change for Signal Initiation
Upon GTP binding to Gpa1, the heterotrimeric G protein complex undergoes a change that leads to the release of the activated Ste4-Ste18 dimer from Gpa1. molbiolcell.orguniprot.orgasm.orgyeastgenome.orgpsu.edu This dissociation of the Gβγ dimer from the Gα-GTP subunit is a key step in initiating downstream signaling. molbiolcell.orgasm.orgpsu.edu While the classical model involves complete dissociation, studies using a Ste4-Gpa1 fusion protein have shown that a conformational change within the heterotrimeric complex, without complete dissociation, can also effectively transmit the pheromone signal and activate the mating pathway. pnas.orgpnas.org This suggests that signal initiation may involve the exposure of binding interfaces on the Ste4-Ste18 dimer that were previously masked by Gpa1. pnas.org
Activation of Downstream Signaling Cascades by the Ste4-Ste18 (Gβγ) Dimer
Once released or activated, the Ste4-Ste18 dimer is the primary signal-transmitting entity that activates multiple downstream effectors, leading to the various cellular responses associated with mating, including cell cycle arrest, polarized growth (shmoo formation), and transcriptional changes necessary for cell fusion. pnas.orgasm.orgyeastgenome.org
Initiation of the Mitogen-Activated Protein Kinase (MAPK) Cascade
A major downstream target of the activated Ste4-Ste18 dimer is the Mitogen-Activated Protein Kinase (MAPK) cascade. pnas.orgyeastgenome.orgmolbiolcell.orgasm.orgyeastgenome.orgpsu.edumaryvillecollege.eduresearchgate.net The Ste4-Ste18 dimer recruits components of this cascade to the plasma membrane, facilitating their activation. yeastgenome.orgmolbiolcell.orgyeastgenome.orgresearchgate.netwikipedia.orgmolbiolcell.orgnih.gov The MAPK cascade in the yeast mating pathway consists of a three-tiered phosphorylation module: Ste11 (MAPKKK), Ste7 (MAPKK), and Fus3 (MAPK). molbiolcell.orgpsu.eduresearchgate.netyeastgenome.orgwikipedia.org Activation of this cascade ultimately leads to the phosphorylation of transcription factors like Ste12, which regulate the expression of mating-specific genes. yeastgenome.org
Recruitment and Activation of Scaffold Proteins, e.g., Ste5
The Ste4-Ste18 dimer plays a critical role in recruiting the scaffold protein Ste5 to the plasma membrane. yeastgenome.orgmolbiolcell.orgyeastgenome.orgresearchgate.netwikipedia.orgmolbiolcell.orgnih.gov Ste5 is essential for the pheromone response and serves to assemble the components of the MAPK cascade (Ste11, Ste7, and Fus3) into an active complex. yeastgenome.orgresearchgate.netwikipedia.orgmolbiolcell.org The interaction between Ste4 and Ste5 is mediated, in part, through the RING-H2 domain of Ste5. researchgate.netmolbiolcell.orgnih.gov Membrane recruitment of Ste5 by the Gβγ complex is crucial for the activation of the MAPK cascade. yeastgenome.orgyeastgenome.orgwikipedia.orgmolbiolcell.org Ste5 also undergoes oligomerization, which is important for stable membrane recruitment and proper signaling. wikipedia.orgnih.gov
Regulation of Small GTPases, e.g., Cdc42, via Guanine Nucleotide Exchange Factors (GEFs) like Cdc24
The Ste4-Ste18 dimer also influences the activity of small GTPases, particularly Cdc42, which is crucial for polarized growth during mating projection formation. yeastgenome.orgpsu.edu While the precise mechanisms are complex and have been subject to investigation, studies suggest a link between Ste4 and the regulation of Cdc42 activity. yeastgenome.orgpsu.edu Cdc42 activity is controlled by Guanine Nucleotide Exchange Factors (GEFs) that promote GTP binding and GTPase-Activating Proteins (GAPs) that stimulate GTP hydrolysis. nih.govmicrobialcell.com Cdc24 is the primary GEF for Cdc42 in yeast. nih.govmicrobialcell.com Evidence suggests that Ste4 can interact with Cdc24, potentially influencing Cdc24's ability to activate Cdc42. psu.edu The Ste4-Ste18 dimer has been proposed to accelerate the activation of Cdc42 by Cdc24. researchgate.net Activation of Cdc42 is required for pheromone signaling and lies genetically between STE4 and STE20 in the pathway. psu.edu
Physiological Outcomes and Cellular Responses Mediated by Ste4 Protein Activity
The activation of the pheromone response pathway, significantly mediated by the released Ste4p-Ste18p dimer, triggers a cascade of events leading to several key physiological outcomes and cellular responses in Saccharomyces cerevisiae. yeastgenome.orgyeastgenome.org These responses are critical for successful mating and the formation of a diploid zygote. researchgate.netbiorxiv.org
Regulation of Cell Cycle Progression and G1 Arrest
A key response to pheromone signaling is the arrest of the cell cycle in the G1 phase. nih.govnih.govpnas.orgunil.ch This arrest ensures that haploid cells halt vegetative growth and prepare for conjugation. The Ste4p-Ste18p dimer plays a positive role in initiating this mating response, including the G1 arrest. uniprot.org Overexpression of the STE4 gene alone can activate the pheromone response pathway, resulting in cell cycle arrest in late G1 phase. nih.govembopress.org This suggests that Ste4p is a limiting component for this response. nih.govembopress.org Conversely, overexpression of the alpha subunit GPA1 can prevent the cell cycle arrest induced by STE4 overexpression, indicating that Gpa1p acts as a negative regulator by interacting with the beta and gamma subunits. nih.govembopress.org Studies involving signaling-defective STE4 alleles have further explored the role of Ste4p in pheromone-induced growth arrest and subsequent recovery (adaptation). nih.gov These studies suggest that Ste4p possesses activities required for both triggering the pheromone response and promoting adaptation. nih.gov
Induction of Morphological Changes, including Mating Projection (Shmoo) Formation
Pheromone signaling induces dramatic morphological changes in yeast cells, most notably the formation of a mating projection, commonly referred to as a "shmoo". nih.govnih.govunil.ch This polarized growth is directed towards the source of the pheromone and is essential for cell-cell contact and fusion during mating. researchgate.netbiorxiv.orgunil.ch The Ste4p-Ste18p dimer is involved in promoting this polarized cell growth to form mating projections. yeastgenome.org The recruitment of the scaffold protein Ste5p and the adaptor protein Far1p, in complex with Cdc24p, to the plasma membrane is facilitated by the beta-gamma complex, and these interactions induce polarization of cell growth. yeastgenome.org Proteins like Spa2p, a polarisome protein, are involved in shmoo formation, and their phosphorylation status, potentially influenced by the G protein pathway, can affect gradient sensing and zygote formation. researchgate.net Mutants with defects in shmoo formation often show reduced mating efficiency. biorxiv.orgoup.com Overexpression of SSF1, a gene whose products localize to the nucleolus, has been shown to confer the ability to form mating projections on cells with a temperature-sensitive STE4 allele, suggesting an indirect role in the morphological response. oup.com
Directional Sensing and Chemotropism in Response to Pheromone Gradients
Efficient mating requires yeast cells to sense and grow towards the source of the pheromone, a process known as chemotropism. yeastgenome.orgnih.govembopress.org Ste4p contributes to chemotropism. yeastgenome.orgthebiogrid.org The receptor and the heterotrimeric G protein (including Ste4p) are required for sensing pheromone gradients and for directionally persistent growth. molbiolcell.org Mutations in STE4 that disrupt the interaction between Gpa1p and Ste4p can lead to qualitatively different polarity phenotypes, highlighting the importance of this interaction in polarity control. molbiolcell.org Gradient-regulated phosphorylation and dephosphorylation of G beta may contribute to gradient sensing. researchgate.net Cells expressing a nonphosphorylatable mutant form of G beta exhibit defects in gradient tracking, orientation, and mating efficiency. researchgate.net The localization of the mobile polarity site (or patch) to the shmoo tip, which involves local pheromone sensing and actin dynamics, is thought to continually correct the cell's position and align it with the gradient. biorxiv.org
Transcriptional Activation of Mating-Specific Genes (e.g., FUS1)
The pheromone response pathway leads to the transcriptional activation of a suite of genes necessary for mating, including FUS1. pnas.orgunil.chresearchgate.net FUS1 is transcribed in haploid cells and its transcription dramatically increases upon exposure to mating pheromone. nih.gov This transcriptional induction is absolutely dependent on key components of the pheromone response pathway, including STE4. nih.gov The Ste4p-Ste18p dimer activates the downstream MAPK cascade, which in turn leads to the expression of mating-specific genes. yeastgenome.org Overexpression of STE4 can cause the induction of FUS1 gene expression. nih.govembopress.org The pheromone response element (PRE) in the upstream region of FUS1 is crucial for its basal and pheromone-induced transcription and is responsible for its regulation. nih.gov
Involvement in Invasive Growth in Response to Environmental Cues
Beyond mating, Ste4p is also involved in invasive growth in response to glucose limitation. nih.gov Invasive growth is a distinct filamentous growth mode exhibited by diploid yeast cells under nutrient poor conditions. Ste4p contributes to this process. yeastgenome.orgthebiogrid.org
Regulation of RNA-mediated Transposition
Ste4p has also been implicated in the regulation of RNA-mediated transposition. nih.gov This biological process involves the movement of genetic elements within the genome via an RNA intermediate. Ste4p plays a role in this regulation. yeastgenome.orgthebiogrid.orgymdb.ca
Protein Protein Interaction Networks of Ste4 Protein
Core Interactions within the Heterotrimeric G Protein Complex
Ste4 is an integral part of the heterotrimeric G protein in yeast, which is composed of three subunits: Gpa1 (Gα), Ste4 (Gβ), and Ste18 (Gγ). yeastgenome.orguniprot.orgalliancegenome.org In the absence of pheromone, the Ste4-Ste18 dimer is sequestered by GDP-bound Gpa1, rendering the pathway inactive. uniprot.orgmybiosource.com Upon pheromone binding to its receptor, a conformational change occurs, leading to the exchange of GDP for GTP on Gpa1. This GTP-bound form of Gpa1 has reduced affinity for the Ste4-Ste18 complex, causing the dimer to dissociate and become free to activate downstream components. yeastgenome.orguniprot.orgmybiosource.com
Direct Binding to Gpa1 (Gα Subunit)
Ste4 directly interacts with Gpa1, the alpha subunit of the heterotrimeric G protein. yeastgenome.orgalliancegenome.orgmybiosource.comnih.gov This interaction is central to the regulation of the mating pathway. In the inactive state, Gpa1 bound to GDP forms a stable complex with the Ste4-Ste18 dimer, effectively inhibiting downstream signaling. uniprot.orgmybiosource.com Upon activation by pheromone, the binding of GTP to Gpa1 weakens its interaction with Ste4, leading to the release of the active Ste4-Ste18 dimer. yeastgenome.orguniprot.orgmybiosource.com Studies involving a non-dissociable Ste4-Gpa1 fusion protein have shown that while dissociation is a common mechanism, a conformational change within the heterotrimer upon GTP binding can be sufficient for signal transduction, suggesting that complete dissociation is not strictly required for pathway activation as long as the Gα subunit no longer obstructs the Gβγ effector binding interface. nih.govpnas.org
Dimerization with Ste18 (Gγ Subunit) and Functional Co-dependence
Ste4 forms a stable dimer with Ste18, the Gγ subunit. alliancegenome.orgnih.govresearchgate.netmolbiolcell.orgoup.comnih.govuniprot.org This dimerization is essential for the function of both proteins in the mating pathway. The Ste4-Ste18 dimer is the primary signaling unit that activates downstream effectors after its release from Gpa1. uniprot.orgmybiosource.comyeastgenome.org Functional co-dependence is evident as ste4 null mutants exhibit reduced levels of Ste18, and Ste4 does not localize correctly to the plasma membrane in ste18 null mutants, indicating that the formation of the beta-gamma dimer is required for their proper accumulation and localization. yeastgenome.orgresearchgate.net The Ste4-Ste18 dimer is also responsible for tethering the Gβγ complex to the plasma membrane. researchgate.net
Downstream Effector Protein Interactions
The dissociated Ste4-Ste18 dimer interacts with multiple downstream effector proteins to propagate the mating signal. These interactions initiate a cascade of events leading to the characteristic mating responses. alliancegenome.orgmybiosource.comnih.govpnas.orgmolbiolcell.orgens.frplos.orgmolbiolcell.orgresearchgate.netuniprot.org
Scaffold Protein Ste5 (Scaffold Protein) Association and Membrane Recruitment
A critical interaction of the Ste4-Ste18 dimer is with the scaffold protein Ste5. nih.govpnas.orgens.frplos.orgmolbiolcell.orgresearchgate.netuniprot.org Ste5 serves as a central organizer for the MAPK cascade components (Ste11, Ste7, and Fus3) involved in the mating pathway. molbiolcell.orgoup.comwikipedia.orgyeastgenome.org The binding of the Ste4-Ste18 dimer to Ste5 facilitates the recruitment of Ste5 and its associated kinases to the plasma membrane, the site of receptor activation and G protein dissociation. yeastgenome.orgmolbiolcell.orgens.frmolbiolcell.orgwikipedia.orgyeastgenome.org This membrane recruitment is crucial for efficient signal transduction and amplification, bringing the kinases into proximity with upstream activators like Ste20, which is also recruited to the membrane. molbiolcell.orgens.frmolbiolcell.orgwikipedia.orgyeastgenome.org The interaction between Ste4 and Ste5 occurs through the RING-H2 domain of Ste5 and is pheromone-dependent and tightly regulated. molbiolcell.orgmolbiolcell.orgresearchgate.netnih.govresearchgate.net While Ste4 helps recruit Ste5, membrane attachment of Ste5 is not solely dependent on Ste4 interaction, as Ste5 also possesses domains that contribute to its membrane association. wikipedia.orgyeastgenome.org
Ste20 (p21-Activated Kinase) Binding and Activation
Ste4 also interacts with Ste20, a p21-activated kinase (PAK) that functions as a MAP4K in the mating pathway. nih.govens.frmolbiolcell.orgresearchgate.netnih.govuniprot.org This interaction is important for the activation of the downstream MAPK cascade. Ste20 is thought to phosphorylate and activate Ste11, the MAPKKK, which is bound to the Ste5 scaffold. molbiolcell.orgyeastgenome.orgmdpi.com The recruitment of both Ste5 and Ste20 to the plasma membrane by the Ste4-Ste18 dimer is believed to facilitate the interaction and subsequent activation of Ste11 by Ste20. molbiolcell.orgmolbiolcell.orgresearchgate.net Genetic evidence supports the importance of the Ste4-Ste20 interaction for efficient mating signaling. molbiolcell.org
Cdc24 Guanine (B1146940) Nucleotide Exchange Factor Interaction
Ste4 interacts with Cdc24, a guanine nucleotide exchange factor (GEF) for the small GTPase Cdc42. alliancegenome.orgnih.govnih.govuniprot.orgmolbiolcell.org This interaction links the G protein pathway to the regulation of cell polarity and cytoskeletal rearrangements necessary for mating projection formation (shmooing). yeastgenome.orgmybiosource.comyeastgenome.orgpsu.edu Cdc24, along with Far1, forms a complex with the Ste4-Ste18 dimer. yeastgenome.orgalliancegenome.orguniprot.orguniprot.orgnih.govyeastgenome.org This complex is localized to sites of polarized growth. nih.govnih.gov The interaction between Ste4 and Cdc24 is reported to require Far1, although it may occur independently of pheromone-dependent MAPK signaling. nih.govnih.gov Cdc24 plays a role in the nuclear shuttling and membrane recruitment of Ste5, suggesting a coordinated function between these proteins in localizing the signaling machinery. nih.gov Loss of Cdc24 function can decrease the formation of the Ste5-Ste4 complex, highlighting the interconnectedness of these interactions. nih.gov
Data Table: Key Protein Interactions of Ste4
| Interacting Protein | Interaction Type | Functional Consequence | Evidence |
| Gpa1 (Gα subunit) | Direct Binding | Sequestration of Ste4-Ste18 dimer in inactive state; Dissociation upon GTP binding. | Genetic, Biochemical yeastgenome.orguniprot.orgalliancegenome.orgmybiosource.comnih.gov |
| Ste18 (Gγ subunit) | Dimerization | Formation of active signaling unit (Ste4-Ste18 dimer); Required for stability/localization. | Genetic, Biochemical yeastgenome.orgalliancegenome.orgnih.govresearchgate.netmolbiolcell.orgoup.comnih.govuniprot.org |
| Ste5 (Scaffold) | Association/Recruitment | Recruitment of Ste5-MAPK complex to plasma membrane; Facilitates signal transduction. | Genetic, Biochemical nih.govpnas.orgens.frplos.orgmolbiolcell.orgresearchgate.netuniprot.org |
| Ste20 (PAK kinase) | Binding/Activation | Activation of MAPK cascade, likely via Ste11 phosphorylation. | Genetic, Biochemical nih.govens.frmolbiolcell.orgresearchgate.netnih.govuniprot.org |
| Cdc24 (GEF) | Interaction | Links G protein signaling to cell polarity; Part of a complex involved in orientation. | Genetic, Biochemical alliancegenome.orgnih.govnih.govuniprot.orgmolbiolcell.org |
Far1 Interactions
Ste4 interacts with Far1, a cyclin-dependent kinase inhibitor and a component involved in polarized cell growth during mating in Saccharomyces cerevisiae. This interaction is crucial for regulating cell cycle arrest at G1 and orienting cell growth towards a pheromone source. Ste4, as part of the Gβγ complex (Ste4/Ste18), recruits Far1 to the plasma membrane, facilitating the formation of a complex with Cdc24, a guanine nucleotide exchange factor for Cdc42. researchgate.netnih.govstring-db.org This complex formation is important for the polarized growth response. Studies using two-hybrid assays have demonstrated the interaction between Ste4 and Far1. nih.gov The interaction between Cdc24 and Ste4 requires Far1, suggesting that Far1 acts as a bridge or is essential for the stable association of Cdc24 and Ste4. nih.gov
Data regarding the interaction between Ste4 and Far1 can be summarized as follows:
| Interacting Protein | Organism | Assay Method | Key Finding | Source |
| Far1 | S. cerevisiae | Two-hybrid assay | Interaction observed; Far1 required for optimal Cdc24-Ste4 interaction. | nih.gov |
| Far1 | S. cerevisiae | Binding experiments | Forms a complex with Cdc24 and Ste4. | nih.gov |
| Far1 | S. cerevisiae | Genetic analysis | Involved in polarized cell growth and G1 arrest in response to pheromone. | nih.govembopress.org |
Mitogen-Activated Protein Kinase Kinase Kinase (MAPKKK) Ste11 Interaction
In Saccharomyces cerevisiae, Ste4, as part of the Gβγ dimer, plays a role in activating the MAP kinase cascade by recruiting the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, organizes the downstream kinases, including the MAPKKK Ste11. researchgate.netnih.gov While Ste4's primary interaction is with the scaffold Ste5, which then binds Ste11, there is also research suggesting a connection or regulatory link between Ste4 and Ste11 within the cascade. Ste5 tethers Ste11, Ste7, and either Fus3 or Kss1, facilitating signal transmission. yeastgenome.org The recruitment of Ste5 to the membrane by the Ste4/Ste18 complex is a critical step in activating the MAP kinase pathway. nih.gov
Byr2 (MAPKKK Homolog) Interaction in Schizosaccharomyces pombe
In Schizosaccharomyces pombe, Ste4 functions differently than in S. cerevisiae. It acts as a MAPK cascade adaptor protein and interacts directly with Byr2, a homolog of S. cerevisiae Ste11. psu.eduresearchgate.netresearchgate.net This interaction is essential for pheromone-induced sexual differentiation in S. pombe. Ste4 binds to the regulatory region of Byr2, and this binding site is distinct from the binding site for Ras1, another upstream regulator of Byr2. psu.eduresearchgate.net Both Ste4 and Ras1 act upstream of Byr2 and appear to function at least partially independently. psu.eduresearchgate.net Ste4 in S. pombe contains a leucine (B10760876) zipper and can undergo homotypic interaction. psu.eduresearchgate.net The N-terminus of S. pombe Ste4, which contains the leucine zipper, is necessary and sufficient for two-hybrid interaction with Byr2. researchgate.net
Key findings regarding the interaction between S. pombe Ste4 and Byr2 are summarized below:
| Interacting Protein | Organism | Assay Method | Key Finding | Source |
| Byr2 | S. pombe | Two-hybrid system | Ste4 interacts with Byr2. | psu.eduresearchgate.net |
| Byr2 | S. pombe | Binding experiments | Ste4 binds to the regulatory domain of Byr2. | researchgate.netresearchgate.net |
| Byr2 | S. pombe | Genetic analysis | Ste4 is required for sexual function and appears to regulate the pheromone-responsive MAPK module. | psu.eduresearchgate.net |
| Byr2 | S. pombe | Two-hybrid assay | The N-terminus of Ste4 (containing the leucine zipper) is sufficient for interaction with Byr2. | researchgate.net |
Interactions with Upstream Pheromone Receptors (Ste2, Ste3)
Ste4, as the Gβ subunit of the heterotrimeric G protein, interacts directly with activated upstream pheromone receptors, Ste2 and Ste3, in Saccharomyces cerevisiae. oup.commaryvillecollege.edumolbiolcell.org Ste2 is the receptor for α-factor pheromone, and Ste3 is the receptor for a-factor (B1252094) pheromone. oup.commaryvillecollege.edu Upon pheromone binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit (Gpa1). oup.commolbiolcell.orguniprot.org This leads to the dissociation of the Gpa1-GTP complex from the Ste4/Ste18 (Gβγ) dimer. oup.commolbiolcell.orguniprot.org The free Ste4/Ste18 dimer is then able to transmit the signal downstream. oup.comuniprot.org Genetic evidence and protein association assays have supported the interaction between the Gα subunit Gpa1 and Ste4, as well as the interaction between Ste4 and the Gγ subunit Ste18. nih.gov
Interactions with Regulatory Proteins (e.g., E3 Ubiquitin Ligases, RGS proteins)
Ste4 is subject to regulation through interactions with various proteins, including E3 ubiquitin ligases and Regulator of G protein Signaling (RGS) proteins. In Saccharomyces cerevisiae, Ste4 undergoes monoubiquitination, a modification that is stimulated by pheromone treatment. nih.gov The HECT-type E3 ubiquitin ligase Rsp5 is responsible for catalyzing Ste4 ubiquitination. nih.govresearchgate.net Studies have shown a detectable interaction between Ste4 and Rsp5. nih.gov Lysine 340 on Ste4 has been identified as a major ubiquitination site; mutation of this residue prevents pheromone-induced ubiquitination of Ste4. nih.gov While ubiquitination does not appear to regulate Ste4 stability, it influences pheromone-directed polarized growth. nih.gov
RGS proteins, such as Sst2 in S. cerevisiae, regulate G protein signaling by stimulating the GTPase activity of the Gα subunit Gpa1, promoting the reassociation of Gpa1-GDP with the Ste4/Ste18 dimer and thus attenuating the signal. maryvillecollege.eduuniprot.org Although RGS proteins primarily interact with the Gα subunit, their action indirectly affects the availability and signaling duration of the Ste4/Ste18 dimer.
Data on interactions with Rsp5 include:
| Interacting Protein | Organism | Assay Method | Key Finding | Source |
| Rsp5 (E3 ligase) | S. cerevisiae | Genetic and biochemical analysis | Rsp5 is responsible for monoubiquitination of Ste4. | nih.gov |
| Rsp5 (E3 ligase) | S. cerevisiae | Interaction studies | Detectable interaction between Ste4 and Rsp5. | nih.gov |
| Rsp5 (E3 ligase) | S. cerevisiae | Mutational analysis | Lysine 340 is a major ubiquitination site on Ste4, targeted by Rsp5. | nih.gov |
Data on interactions related to RGS proteins include:
| Interacting Protein | Organism | Mechanism of Regulation | Source |
| Sst2 (RGS protein) | S. cerevisiae | Stimulates Gpa1 GTPase activity, promoting Gpa1-Ste4/Ste18 reassociation, attenuating signal. | maryvillecollege.eduuniprot.org |
Post Translational Modifications and Intrinsic Regulatory Mechanisms of Ste4 Protein
Ubiquitination of Ste4 Protein
Ubiquitination, the covalent attachment of ubiquitin to a target protein, is a key regulatory mechanism for Ste4. nih.govnih.gov Unlike in some other signaling proteins where ubiquitination targets them for degradation, Ste4 ubiquitination primarily serves non-degradative roles in regulating cell polarization and gradient sensing during mating. nih.govnih.gov
Pheromone-Stimulated Ubiquitination Dynamics
Ste4 undergoes ubiquitination in response to pheromone stimulation. nih.govnih.gov This modification is a dynamic process triggered by the presence of mating pheromone, highlighting its role in coupling the external signal to intracellular events. nih.gov
Identification of the E3 Ubiquitin Ligase Rsp5 as a Modifier of this compound
The E3 ubiquitin ligase Rsp5 has been identified as the enzyme responsible for the ubiquitination of Ste4. nih.govnih.gov Studies have shown that disrupting Rsp5 activity abolishes Ste4 ubiquitination in vivo, and recombinant Rsp5 is capable of ubiquitinating Ste4 in vitro. nih.govnih.gov Rsp5 is a HECT-type E3 ubiquitin ligase known to monoubiquitinate various plasma membrane-associated proteins. nih.govuniprot.org
Key Ubiquitination Sites on this compound (e.g., Lys-340) and Mutational Analysis
Lysine 340 (Lys-340) has been identified as a major ubiquitination site on this compound. nih.govnih.gov Mutational analysis, such as mutating Lys-340 to arginine, has demonstrated that this residue is critical for pheromone-induced ubiquitination of Ste4. nih.govnih.gov When Lys-340 is mutated, pheromone-induced ubiquitination is prevented. nih.govnih.gov
Data on the effect of the Ste4 K340R mutation on pheromone response:
| Ste4 Allele | Pheromone-Induced Ubiquitination | Cell Polarization Rate (in pheromone gradient) |
| Wild-type | Observed | Normal |
| K340R | Prevented | Significantly faster |
Table 1: Effect of Ste4 K340R Mutation on Ubiquitination and Cell Polarization nih.govnih.gov
Non-Degradative Roles of this compound Ubiquitination in Cell Polarization and Gradient Sensing
Importantly, ubiquitination of Ste4 does not appear to regulate its stability or abundance. nih.govnih.gov Blocking ubiquitination does not significantly affect the protein's half-life. nih.govnih.gov Instead, Ste4 ubiquitination plays a specific role in regulating polarized cell growth in response to pheromone stimulation. nih.gov The Ste4 K340R mutant cells, which lack this ubiquitination, polarize significantly faster than wild-type cells when exposed to a pheromone concentration gradient, suggesting that ubiquitination limits pheromone-directed polarized growth and contributes to proper cell polarization and gradient detection. nih.govnih.govnih.gov
Phosphorylation of this compound
Phosphorylation is another significant post-translational modification that affects this compound, occurring rapidly upon pheromone stimulation. yeastgenome.orgnih.gov
Pheromone-Induced Phosphorylation Events
Ste4 is rapidly phosphorylated at multiple sites following exposure to mating pheromone. yeastgenome.orgnih.govresearchgate.net While the precise phosphorylation sites and the responsible kinase(s) have not always been definitively identified in all studies, phosphorylation within a unique internal domain (residues 310-346) has been indicated. nih.govresearchgate.net Some studies have implicated residues such as Thr-320, Thr-322, and Ser-335 as phosphorylation sites, with some evidence suggesting a dependence on the MAPK Fus3. nih.govresearchgate.net
Data on Ste4 Phosphorylation Mutants:
| Ste4 Allele | Pheromone-Induced Phosphorylation | Effect on Signaling | Effect on Adaptation |
| Wild-type | Observed | Normal | Normal |
| ste4Δ310-346 | Cannot be phosphorylated | Defects observed | Defects in recovery |
| ste4-T320A/S335A | Unphosphorylated | No discernible effect | No discernible effect |
| ste4-T322A/S335A | Unphosphorylated | No discernible effect | No discernible effect |
Table 2: Effects of Ste4 Phosphorylation Site Mutations nih.gov
While initial observations suggested a role for Ste4 phosphorylation in adaptation to pheromone, later studies using site-directed mutagenesis of proposed phosphorylation sites (T320A/S335A and T322A/S335A) indicated that eliminating phosphorylation at these specific residues had no discernible effect on signaling or adaptation. nih.gov This suggests the role of phosphorylation may be more complex or involve other sites or mechanisms, potentially influencing cell polarity in response to directional cues rather than adaptation. researchgate.net
Identification of Phosphorylation Sites and Their Contribution to this compound Function
This compound is known to be rapidly phosphorylated at multiple sites upon exposure of yeast cells to mating pheromone. uniprot.orgmybiosource.comrcsb.org This phosphorylation primarily occurs on serine residues within the protein sequence. mybiosource.com Research has identified a specific region within Ste4, an internal insert domain located between the fifth and sixth WD40 repeats (residues 310-346), as the Gbeta phosphorylation loop. mybiosource.com This region is reported to contain all known Ste4 phosphorylation sites. mybiosource.com
Studies involving site-directed mutagenesis have aimed to pinpoint the specific residues targeted for phosphorylation and to understand the functional consequences of these modifications. For instance, mutations converting threonine and serine residues at positions 320 and 335 to alanine (B10760859) (ste4-T320A/S335A) or positions 322 and 335 to alanine (ste4-T322A/S335A) resulted in forms of Ste4 that remained unphosphorylated even after pheromone stimulation. rcsb.org
Initially, it was hypothesized that phosphorylation of Ste4 was involved in the adaptive response to mating pheromone. rcsb.org This hypothesis was partly based on observations that a mutant lacking residues 310-346 (ste4delta310-346), which cannot be phosphorylated, exhibited defects in recovery from pheromone stimulation. mybiosource.comrcsb.org However, subsequent studies using the phosphorylation-null mutants (ste4-T320A/S335A and ste4-T322A/S335A) indicated that the elimination of Ste4 phosphorylation did not have a discernible effect on either signaling or adaptation in the mating pathway. rcsb.org These findings suggest that the adaptive defect observed in the ste4delta310-346 mutant is likely attributable to the disruption of the interaction between Ste4 and the G alpha subunit Gpa1, rather than the absence of phosphorylation in that region. rcsb.org While phosphorylation is a common mechanism regulating protein function through conformational changes and recruitment of other proteins rcsb.orguniprot.orgjaponicusdb.orgnih.gov, the precise functional contribution of Ste4 phosphorylation remains an area of investigation.
Kinases and Phosphatases Involved in this compound Phosphorylation State
The phosphorylation state of a protein is dynamically regulated by the opposing actions of protein kinases, which catalyze the addition of phosphate (B84403) groups, and protein phosphatases, which remove them. rcsb.orguniprot.orgjaponicusdb.org While the precise kinase directly responsible for phosphorylating Ste4 has not been definitively identified, evidence suggests the involvement of the pheromone-specific MAP kinase Fus3. Disruption of the FUS3 gene leads to a partial loss of pheromone-induced Ste4 phosphorylation. rcsb.org Furthermore, active G alpha (Gpa1) is thought to play a role in recruiting Fus3 to the cell cortex, where it is proposed to phosphorylate the G beta subunit (Ste4). mybiosource.com
Although protein phosphatases are essential for reversing kinase activity and are broadly involved in regulating signaling pathways rcsb.orguniprot.orgjaponicusdb.org, specific phosphatases that target Ste4 have not been prominently discussed in the provided literature.
Allosteric Regulation and Conformational Changes in this compound
Allosteric regulation is a mechanism where the binding of a molecule at one site on a protein influences the protein's activity at a distinct, often distant, functional site. This regulation is typically mediated by conformational changes within the protein structure that are transmitted from the allosteric site to the functional site. Conformational changes are intrinsically linked to allosteric processes and protein dynamics.
As a subunit of the heterotrimeric G protein, Ste4 is involved in a complex that undergoes significant conformational rearrangements during the process of signal transduction. Upon activation of a G protein-coupled receptor (GPCR) by pheromone, the G protein heterotrimer (Gpa1-Ste4-Ste18) dissociates into the G alpha-GTP subunit and the G beta-gamma dimer (Ste4-Ste18). This dissociation involves conformational changes in the subunits, allowing them to interact with downstream effectors. Structural studies of the fungal GPCR Ste2, which couples with the Ste4-Ste18 dimer, have revealed allosteric communication pathways within the receptor that differ depending on its activation state. These findings imply that conformational changes in the receptor can allosterically influence the associated G protein subunits, including Ste4.
Regulation by Protein Abundance and Stoichiometry
The function of multiprotein complexes, such as the G protein heterotrimer, is highly dependent on the defined stoichiometry of their constituent subunits. Maintaining a proper balance in the levels of the G protein subunits (Gpa1, Ste4, and Ste18) is critical for a normal mating pheromone response in Saccharomyces cerevisiae. genome.jp
Research has demonstrated the importance of this stoichiometric balance. Overexpression of the STE4 gene alone can trigger a mating response and induce cell cycle arrest in haploid cells. genome.jp This effect, however, can be suppressed by simultaneously overexpressing the G alpha subunit (Gpa1, encoded by SCG1) or by the absence of the G gamma subunit (Ste18, encoded by STE18). genome.jp These observations indicate that an imbalance in the relative abundance of the G protein subunits can lead to aberrant signaling, and that the beta subunit (Ste4) may be a limiting component in the formation of the active beta-gamma dimer. genome.jp
Genetic and Systems Level Analysis of Ste4 Protein Function
Classical Genetic Screens for Identifying Ste4 Protein Interactors and Regulators
Classical genetic screens have been employed to identify proteins that interact with or regulate Ste4 function. For instance, two-hybrid screens in Schizosaccharomyces pombe have identified Ste4 as a protein that interacts with Byr2, a homolog of Saccharomyces cerevisiae STE11 (MAPKKK). researchgate.netnih.gov This interaction occurs in the regulatory region of Byr2 and is distinct from the Ras1 binding site, suggesting that Ste4 and Ras1 act at least partially independently upstream of Byr2 in the sexual response pathway. researchgate.netnih.gov
In Saccharomyces cerevisiae, genetic screens have also been used to identify spontaneous mutants with elevated activity of MAPK pathway reporters, including those dependent on the filamentous growth (fMAPK) pathway. biorxiv.org While some revertant mutants in a ste4 background were attributed to repair of the STE4 gene, other mutations were found in genes encoding known regulators of the fMAPK pathway, such as STE11, RGA1, KSS1, and STE12. biorxiv.org These screens highlight the complex network of interactions and regulatory mechanisms influencing Ste4-mediated signaling.
Mutational Analysis of the STE4 Gene and its Functional Consequences
Mutational analysis of the STE4 gene has been crucial for understanding the functional domains of the this compound and its contribution to pathway activation and cellular phenotypes.
Overexpression Studies and Pathway Activation
Overexpression of the STE4 gene can lead to constitutive activation of the pheromone response pathway, even in the absence of pheromone. embopress.orgresearchgate.net In Saccharomyces cerevisiae, overexpression of this compound using a galactose-inducible promoter can cause cell-cycle arrest in late G1 phase and induce the expression of the FUS1 gene, a downstream target of the pathway. embopress.orgresearchgate.net This overexpression phenotype can suppress the sterility of a receptor-less mutant (Δste2). embopress.org
Studies have shown that overexpression of Ste4 can result in a gain-of-function phenotype, reflecting a specific regulatory imbalance rather than a disruption of complex stoichiometry. tandfonline.com Overexpression of STE4 in wild-type cells can lead to pheromone-dependent transcriptional induction, and computational models can accurately capture this increased activity. researchgate.net
However, the activation induced by Ste4 overexpression is dependent on the presence of the Gγ subunit, Ste18, as disruption of STE18 suppresses the pheromone response activated by Ste4 overexpression. embopress.org Overexpression of both Ste4 and Ste18 does not lead to a stronger response than Ste4 overexpression alone with wild-type Ste18 levels, suggesting that the Gβ subunit (Ste4) is the limiting component for the pheromone response. embopress.org Overexpression of the Gα subunit, Gpa1, can prevent cell-cycle arrest but not FUS1 induction mediated by Ste4 overexpression, implying that Gpa1 acts as a negative regulator, possibly by interacting with the Gβγ dimer. embopress.org
Site-Directed Mutagenesis to Dissect Specific Interactions and Regulatory Sites
Site-directed mutagenesis has been employed to investigate the roles of specific residues and domains within this compound in mediating interactions and regulating pathway activity. Studies have focused on disrupting the interaction between Ste4 (Gβ) and Gpa1 (Gα) to understand the regulation of the Gβγ dimer. molbiolcell.org By targeting residues predicted to contact Gpa1, researchers have identified mutations in Ste4 that specifically disrupt Gpa1 binding. molbiolcell.org These studies suggest that different Gα-Gβ interaction interfaces may have distinct roles in signaling and directional responses. molbiolcell.org
Mutations in Ste5 (the scaffold protein) that specifically alter its ability to bind to Ste4 (Gβ) have been shown to cause sterility in vivo, highlighting the importance of the Ste4-Ste5 interaction for pheromone signaling. molbiolcell.org
Epistatic Relationships between STE4 and Other Signaling Pathway Genes
Analyzing the epistatic relationships between STE4 and other genes in signaling pathways helps to order gene function and understand pathway architecture. In the Saccharomyces cerevisiae mating pathway, the sterility of ste4 mutants is not suppressed by gpa1 mutations, while the lethal phenotype of gpa1 is suppressed by mutations in STE4, STE5, STE7, STE11, and STE12. nih.gov This suggests that Ste4, along with Ste5, Ste7, Ste11, and Ste12, functions downstream of or together with Gpa1. nih.gov
Genetic interactions between STE20 (encoding a p21-activated kinase) and STE4 have also been observed, supporting a regulatory input from the heterotrimeric G protein to Ste20. embopress.org Truncation mutants of Ste20 that fail to complement pheromone signaling defects in ste4 mutant cells further support this epistatic relationship. embopress.org
Studies using systematic genetic analysis have identified essential genes and regulators of morphogenesis that interact with the G protein signaling pathway. nih.gov Genes involved in protein degradation, cell cycle, protein transport, and phosphorylation were enriched among pheromone pathway hits, and many showed known physical or genetic interactions with known pheromone pathway components. nih.gov Notably, genes involved in protein degradation, including components of the SCF ubiquitin ligase complex (like Cdc4, Cdc34, and Cdc53), were found to regulate G protein signaling, and proteins like Ste4, Ste20, Ste7, and Ste5 were stabilized in a cdc34 mutant. nih.gov This indicates that protein degradation pathways can act upstream of Ste4 and other pathway components. nih.gov
Quantitative Modeling and Computational Biology of this compound Signaling Networks
Quantitative modeling and computational biology approaches have been applied to understand the dynamics and regulation of Ste4-mediated signaling networks. These models can simulate pathway behavior and predict the effects of genetic perturbations. For example, computational models have been used to accurately capture the increased pheromone-dependent transcriptional induction observed upon overexpression of STE4. researchgate.net These models incorporate details of the signaling pathway and parameter values to simulate the cellular response to pheromone. researchgate.net
Computational analyses can also help in understanding the complex interactions within the signaling network. For instance, interaction maps generated using systems like the Osprey Network Visualization System, which integrates physical and genetic interaction data, have revealed connections between pheromone pathway components like Ste4 and genes involved in various cellular processes. nih.gov Such approaches provide a systems-level view of how Ste4 signaling is integrated within the broader cellular network.
Evolutionary Perspectives and Conservation of Ste4 Protein Homologs
Orthologs and Paralogs of Ste4 Protein Across Diverse Fungal Lineages
This compound homologs, acting as Gβ subunits, are found throughout the fungal kingdom, participating in various G protein-coupled receptor (GPCR) mediated pathways that govern processes such as growth, mating, morphogenesis, and virulence. nih.govresearchgate.net While a single Gβ protein and one Gγ protein are commonly found in most filamentous fungi, the number of Gα subunits can vary. nih.gov Orthologs are genes in different species that evolved from a common ancestral gene by speciation, while paralogs are genes within the same species that arose by duplication. ensembl.org The presence of Ste4 orthologs across diverse fungal lineages highlights its conserved role in fundamental cellular processes.
Functional Conservation and Divergence in G Protein Signaling Paradigms
The core function of this compound homologs as Gβ subunits in forming a dimer with a Gγ subunit and interacting with a Gα subunit is broadly conserved in fungal G protein signaling. This heterotrimeric complex acts downstream of GPCRs to transduce extracellular signals. nih.govmolbiolcell.org The release of the Gβγ dimer from the Gα subunit upon receptor activation is a conserved mechanism for initiating downstream signaling cascades, such as the MAPK pathway. yeastgenome.orgnih.govmolbiolcell.org
Despite these divergences, the fundamental principle of Gβγ involvement in signal transmission downstream of GPCRs remains a conserved feature of fungal signaling pathways. nih.govresearchgate.netmolbiolcell.org The evolutionary reshaping of scaffolding proteins and other pathway components contributes to the observed functional conservation and divergence in different fungal lineages. researchgate.netnih.gov
Here is a table summarizing the Gβ subunit function in the three yeasts:
| Feature | Saccharomyces cerevisiae (Ste4p) | Schizosaccharomyces pombe (Git5/Gpb1) | Candida albicans (Cgb1) |
| Role in Pheromone Signaling | Positive activator (Gβγ dimer) | Indirect role (interacts with Byr2) researchgate.net | Required (Gβγ involved) nih.gov |
| Role in Glucose Signaling | Not primary regulator embopress.org | Involved (Gβγ dimer) nih.gov | Involved (Gβγ involved) molbiolcell.org |
| Gβγ Interaction | Forms dimer with Ste18p yeastgenome.orgmolbiolcell.org | Forms dimer with Git11 molbiolcell.orgnih.gov | Forms dimer with Csg1 nih.gov |
| Primary Signaling Entity | Gβγ dimer yeastgenome.orgmolbiolcell.orgnih.gov | Gα subunit in pheromone path nih.gov | Both Gα and Gβγ involved nih.gov |
Evolutionary Constraints on this compound Sequence and Structure
Gβ subunits, including Ste4, are characterized by the presence of multiple Trp-Asp (WD-40) repeats. expasy.org These repeats typically consist of approximately 40 amino acid residues and form a beta-propeller structure. molbiolcell.orgexpasy.org This structure is critical for mediating interactions with other proteins, including the Gα and Gγ subunits, as well as downstream effectors. yeastgenome.orgexpasy.org
Identification of Highly Conserved Residues and Motifs
Specific conserved residues and motifs within Ste4 and other Gβ subunits are crucial for their interaction with Gα and Gγ subunits. The N-terminal region of the Gβ subunit often contains an amphipathic helix that interacts with the Gγ subunit. molbiolcell.org The WD-40 repeats provide interaction surfaces for both the Gα and Gγ subunits, as well as downstream effectors like Ste5p and Ste20p in S. cerevisiae. yeastgenome.orgexpasy.orgnih.govnih.gov Mutations in conserved residues within these interaction interfaces can disrupt complex formation and signal transduction. nih.govnih.gov
Implications of Conservation for Maintaining Core Functional Interactions
The high degree of conservation in the WD-40 repeat structure and key residues within this compound homologs underscores the evolutionary pressure to maintain core functional interactions. The ability of the Gβ subunit to properly associate with Gα and Gγ to form the heterotrimer, and to dissociate and interact with downstream effectors upon activation, is fundamental to G protein signaling. yeastgenome.orgmolbiolcell.org
Conservation of interaction surfaces on Ste4 is essential for binding to the Gγ subunit, which is required for membrane localization and functional Gβγ dimer formation. yeastgenome.orgmolbiolcell.orgresearchgate.net Similarly, conserved residues are critical for the interaction with the activated Gα subunit and for the subsequent release of the Gβγ dimer. molbiolcell.org Furthermore, the conserved interaction sites for downstream effectors, such as the binding site for Gβ on Ste20/PAK kinases, are crucial for transmitting the signal to the appropriate downstream pathways. nih.gov Mutations that disrupt these conserved interactions can lead to signaling defects and impaired cellular responses. nih.govnih.gov
The evolutionary constraints on Ste4 sequence and structure thus reflect the necessity of preserving these intricate protein-protein interactions that form the basis of G protein-mediated signal transduction in fungi. biorxiv.orgnih.govprinceton.edu
Advanced Methodologies for Ste4 Protein Research
Biochemical Characterization Techniques
Biochemical techniques are essential for studying the physical and chemical properties of the Ste4 protein, its interactions with other molecules, and its enzymatic modifications.
In Vitro Reconstitution of this compound-Containing Complexes
In vitro reconstitution involves assembling protein complexes from purified individual subunits to study their assembly, structure, and activity outside of the cellular environment nih.gov. This approach is valuable for dissecting the hierarchical assembly of larger complexes and mapping functional sites by comparing the activity of individual subunits or smaller sub-complexes to that of the fully assembled complex nih.gov. For structural and comprehensive functional studies requiring milligram amounts of protein, in vitro reconstitution can be a suitable alternative to methods like pulldowns sigmaaldrich.comsjsu.edu. One example of this technique involves purifying individual overexpressed proteins and then reconstituting a multiprotein complex sigmaaldrich.com. For instance, the nucleosome, a complex with a limited number of subunits, has been reconstituted in vitro from individually overexpressed and purified histone proteins sigmaaldrich.com. In the context of Ste4, the purified wild-type heterotrimeric protein complex, consisting of Gpa1-Ste4-Ste18, has been used to stabilize ligand-free Ste2, a fungal GPCR, before its purification for structural studies cam.ac.uk.
Affinity Purification Coupled with Mass Spectrometry for Comprehensive Interaction Mapping
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions thermofisher.comebi.ac.uk. This method utilizes specific binding interactions to isolate a protein of interest (the bait) and any interacting partners (the prey) from a complex mixture thermofisher.comebi.ac.uk. The captured proteins are then identified using mass spectrometry ebi.ac.uk. AP-MS can be used to examine specific protein-protein interactions within complexes or to study the interactome more broadly thermofisher.com. By coupling AP to quantitative MS, interactions can be studied under different conditions, providing a more dynamic view of protein interactions thermofisher.com. This workflow is also amenable to analyzing post-translational modifications (PTMs), which can play a role in facilitating protein interactions thermofisher.com. Affinity purification methods have been exploited to isolate ubiquitin-conjugated proteins, allowing researchers to examine whether Ste4 undergoes ubiquitination nih.gov.
Kinetic Assays for Modifying Enzymes (e.g., E3 ligases)
Kinetic assays are used to study the reaction rates and mechanisms of enzymes that modify proteins, such as E3 ubiquitin ligases. These enzymes are responsible for attaching ubiquitin to target proteins, a modification that can affect protein stability, localization, and function abcam.com. Ste4 has been shown to undergo ubiquitination in response to pheromone stimulation, and the E3 ligase Rsp5 is responsible for this modification nih.gov. Recombinant Rsp5 is capable of ubiquitinating Ste4 in vitro nih.gov. Methodologies exist to investigate the kinetic mechanisms of E3 ubiquitin ligases, often involving steady-state, bi-substrate kinetic analysis using ubiquitin-conjugated E2 and a protein substrate nih.gov. These assays aim to determine whether the ubiquitin transfer follows a sequential or ping pong mechanism nih.gov.
Molecular Genetic and Functional Genomic Approaches
Molecular genetic and functional genomic approaches allow for the manipulation of the STE4 gene and the assessment of the functional consequences at the cellular and pathway levels.
CRISPR/Cas9-mediated Gene Editing for Precise STE4 Gene Manipulation
CRISPR/Cas9 is a revolutionary genome editing tool that enables precise manipulation of DNA sequences yourgenome.orgcrisprtx.com. This technology can be used to introduce targeted changes to the STE4 gene, such as deletions, insertions, or point mutations yourgenome.orgcrisprtx.comnih.gov. The CRISPR-Cas9 system works by using a guide RNA to direct the Cas9 enzyme to a specific location in the genome, where it creates a double-stranded break in the DNA yourgenome.orgcrisprtx.com. The cell's natural repair mechanisms can then be harnessed to introduce desired modifications yourgenome.orgcrisprtx.com. CRISPR/Cas9 has been successfully applied for genome editing in various organisms and cell types, including yeast and stem cells nih.govsynthego.comnih.gov. This allows for the creation of precise genetic alterations in the STE4 gene to study the effects of these changes on this compound function and the signaling pathways it is involved in. For example, CRISPR/Cas9 has been used for multiplexed genome editing in Saccharomyces cerevisiae, achieving high efficiency in deleting multiple genes simultaneously nih.gov.
Reporter Gene Assays (e.g., FUS1-lacZ) for Pathway Activity Measurement
Reporter gene assays are widely used to measure the activity of signaling pathways by linking a reporter gene to a promoter or regulatory element of interest thermofisher.combmglabtech.com. The expression of the reporter gene, which produces an easily detectable product, serves as an indirect measure of the activity of the regulatory sequence and thus the pathway thermofisher.comberthold.com. The FUS1-lacZ reporter is a common tool used to evaluate the activity of the filamentous growth pathway and the pheromone response pathway in yeast, both of which involve Ste4 asm.orgbiorxiv.orgwashington.eduresearchgate.net. The FUS1 gene's transcription is dependent on components of the pheromone response pathway, including STE4 nih.gov. In ste4Δ strains lacking an intact mating pathway, FUS1-lacZ expression can be dependent on other pathways like the filamentous growth pathway asm.org. β-Galactosidase assays are typically performed to measure the activity of the lacZ reporter, providing a quantifiable readout of pathway activity asm.orgbiorxiv.orgresearchgate.net. These assays can be used to assess the impact of STE4 manipulations or other genetic changes on the activity of these pathways asm.orgbiorxiv.org.
Data Table: Examples of FUS1-lacZ Reporter Assay Data
| Strain Type | Relevant Genotype | Pathway Measured | β-Galactosidase Activity (Arbitrary Units) | Notes | Source |
| Wild-type | MAT a | Filamentous growth pathway (in ste4Δ background) | Basal expression observed | Used as a control biorxiv.org. | biorxiv.org |
| Mutant | MAT a ste4Δ | Filamentous growth pathway | Expression dependent on Msb2p- and Sho1p | Used to study Msb2p/Sho1p-dependent expression in absence of mating pathway asm.org. | asm.org |
| Wild-type | Transformed with pRS423-FUS1-lacZ | Pheromone response pathway | Activity measured spectrofluorometrically after α-factor treatment | Used to measure pheromone-dependent transcriptional induction researchgate.net. | researchgate.net |
| Wild-type | Transformed with pRS423-FUS1-lacZ and pGAL-STE4 | Pheromone response pathway | Reporter transcription activity measured | Used to assess effect of STE4 overexpression washington.edu. | washington.edu |
| Mutant | ste4 FUS1-lacZ FUS1-HIS3 | Filamentous growth pathway | Elevated levels in mutants hyperactivating the pathway | Used in genetic screen to identify modulators of the fMAPK pathway biorxiv.org. | biorxiv.org |
High-Throughput Screening for this compound Modulators
High-throughput screening (HTS) is a powerful approach used to rapidly assess large libraries of compounds or genetic modulators to identify those that can modulate a specific biomolecular pathway or protein activity. hudsonlabautomation.com While HTS has been widely applied to targets like enzymes and receptors, identifying modulators of protein-protein interactions, such as those involving Ste4, presents unique challenges due to the complexity of these interactions. nih.gov
HTS systems typically involve robotic automation for handling microplates, liquid dispensing, and detection systems to evaluate samples. hudsonlabautomation.com This automation significantly increases the number of evaluations that can be performed in parallel, accelerating the early stages of discovery programs. hudsonlabautomation.com For proteins involved in signaling pathways, like Ste4 which is part of a heterotrimeric G protein complex creative-biostructure.com, HTS can be adapted to identify compounds that disrupt or enhance protein-protein interactions. nih.gov Emerging technologies, including photonic crystal biosensors and affinity mass spectrometry, are being utilized in HTS to identify small molecule ligands that target G protein-coupled receptors (GPCRs) and their interacting partners, including potential allosteric modulators. rsc.orgnih.gov These methods can screen against target-expressing cell membranes rather than just purified proteins, allowing for the detection of various types of ligands. rsc.org
Biophysical and Structural Biology Techniques
A range of biophysical and structural biology techniques are indispensable for determining the three-dimensional structure of this compound, understanding its dynamic behavior, and characterizing its interactions with other molecules.
X-ray Crystallography for Atomic-Resolution Structure Determination of this compound and its Complexes
X-ray crystallography is a well-established technique for determining the atomic-resolution three-dimensional structure of proteins. creative-biostructure.comresearchgate.net It involves obtaining high-quality protein crystals, which are ordered lattices of protein molecules. creative-biostructure.comjic.ac.uk When exposed to X-rays, these crystals diffract the X-rays in characteristic patterns. creative-biostructure.comresearchgate.net The diffraction patterns are then processed computationally to generate an electron density map, from which the positions of atoms in the protein are determined, allowing for the modeling of the protein's 3D structure. creative-biostructure.comresearchgate.netjic.ac.uk
X-ray crystallography provides detailed information about the arrangement of amino acids and can reveal the structure of protein-protein interfaces. creative-biostructure.com While powerful, obtaining suitable crystals can be challenging for some proteins, particularly those that are flexible or membrane-associated. creative-biostructure.combruker.com Despite these challenges, X-ray crystallography has contributed significantly to the Protein Data Bank (PDB), a major repository of protein structures. creative-biostructure.comebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interaction Interfaces
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of proteins, often in solution. bruker.comwikipedia.orgwiley.commdpi.com Unlike X-ray crystallography, NMR can study proteins in a more native-like environment and is particularly valuable for investigating protein flexibility and conformational changes. bruker.comwiley.commdpi.com
NMR parameters are sensitive to the local molecular environment and molecular motions, allowing researchers to probe protein dynamics across a range of timescales. wikipedia.orgwiley.commdpi.com Techniques such as measuring relaxation times (e.g., T1 and T2) provide insights into the mobility of different parts of the protein. wikipedia.org NMR is also a powerful tool for studying protein-ligand and protein-protein interactions, enabling the identification of binding sites and the determination of binding constants. diva-portal.org By observing changes in NMR signals upon interaction, researchers can map interaction interfaces. diva-portal.org Both solution NMR (for soluble proteins) and solid-state NMR (for insoluble proteins or assemblies) can be employed. bruker.comwiley.com
Cryo-Electron Microscopy (Cryo-EM) for Large this compound-Containing Assemblies
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large biological macromolecules and complexes, often at near-atomic resolution. creative-biostructure.combruker.comresearchgate.netthermofisher.comnih.gov In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. bruker.comthermofisher.com Electron microscopy is then used to capture images from many individual particles of the complex in different orientations. thermofisher.com Computational processing of these images allows for the reconstruction of a three-dimensional density map of the assembly. thermofisher.com
Cryo-EM is particularly advantageous for studying large protein complexes and assemblies that are difficult to crystallize for X-ray crystallography. bruker.comresearchgate.netnih.gov It can provide structural information on dynamic biological processes and the spatial arrangements of subunits within a complex. thermofisher.com For instance, Cryo-EM has been used to determine the structure of a class D GPCR, Ste2, coupled to the heterotrimeric G protein complex which includes Ste4. creative-biostructure.com This allowed visualization of the complex in an active state and provided insights into the interaction interfaces. creative-biostructure.com Techniques like single particle analysis (SPA) within Cryo-EM enable structural characterization at high resolutions. thermofisher.com
Small-Angle X-ray Scattering (SAXS) for Solution Conformation and Oligomerization
SAXS data can be used to determine the molecular mass of a protein in solution, which helps deduce its oligomeric state (the number of protomers in the oligomer). nih.govnih.gov By comparing experimental SAXS curves to theoretical curves calculated from proposed models, researchers can gain insight into the quaternary structure, including the spatial arrangement of subunits in an oligomer. nih.govnih.gov SAXS is particularly useful for analyzing protein complexes, their stoichiometry, and the relative orientation of individual subunits. hhu.de It can also provide information on protein flexibility and conformational changes in solution. hhu.deescholarship.org SAXS data can be used to validate and improve computational structure predictions. escholarship.org
Computational Structural Prediction (e.g., AlphaFold) and Molecular Dynamics Simulations
Computational methods play an increasingly significant role in this compound research, particularly in predicting structures and simulating dynamic behavior. Tools like AlphaFold have revolutionized protein structure prediction, capable of predicting near-native protein folds from amino acid sequences with high accuracy. arxiv.orgplos.orgbiorxiv.orgbakerlab.orgebi.ac.uk AlphaFold and similar methods leverage deep learning trained on vast amounts of experimental protein structure data. arxiv.orgbakerlab.org The AlphaFold Protein Structure Database provides access to a large number of predicted protein structures. ebi.ac.uk While powerful for predicting individual protein structures, predicting the structures of protein complexes can still present challenges, although methods like AlphaFold-Multimer are being developed. biorxiv.orgbakerlab.orgebi.ac.uk
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic perspective of molecular systems at atomic resolution. arxiv.orgplos.orgbakerlab.org MD simulations can complement experimental techniques by exploring protein flexibility, conformational changes, and interactions. wiley.comarxiv.orgplos.org While MD simulations can provide valuable insights into protein dynamics, they are typically limited to relatively short timescales compared to biological processes. bakerlab.org Combining computational predictions with experimental data, such as SAXS, can help validate and refine structural models, leading to a more comprehensive understanding of protein behavior in solution. escholarship.org
Compound Names and PubChem CIDs
No specific chemical compounds were discussed in the context of their names and PubChem CIDs within the provided sections.
Advanced Cell Biological and Imaging Techniques
Advanced microscopy and cell imaging techniques enable the visualization and quantification of biological processes in living cells with high spatial and temporal resolution. These methodologies are crucial for understanding the dynamic behavior of proteins like Ste4 within their native cellular environment. nih.govuniprot.org
Live-Cell Imaging of this compound Localization and Dynamics
Live-cell imaging allows researchers to observe the localization and dynamic movement of this compound in real-time within living yeast cells undergoing the mating response. By fluorescently tagging Ste4, its recruitment to the plasma membrane and its behavior during the formation of the mating projection (shmoo) can be tracked. pombase.orgbioconductor.orgyeastgenome.org Studies utilizing live-cell fluorescence microscopy have shown that the Ste4-Ste18 (Gβγ) dimer translocates to the plasma membrane upon pheromone binding to the receptor. pombase.org This membrane localization is essential for initiating the downstream signaling cascade. yeastgenome.org
Quantitative live-cell imaging techniques, such as those measuring protein relocalization, have been developed and applied to components of the yeast mating pathway, including the Gβγ complex. yeastgenome.org These methods can quantify the fraction of a protein associated with the membrane over time, providing insights into the kinetics of recruitment and dissociation. yeastgenome.org For instance, measuring the mean membrane fluorescence of tagged Ste4 can reveal how quickly and to what extent Ste4 translocates to the plasma membrane upon pheromone stimulation in different genetic backgrounds or under varying conditions. yeastgenome.org
| Measurement Type | Technique Applied | Key Finding Regarding Ste4 (Example) | Reference |
| Protein Localization | Live-cell Fluorescence Microscopy | Ste4-Ste18 dimer translocates to the plasma membrane upon pheromone. | pombase.org |
| Membrane Association Kinetics | Quantitative Live-cell Imaging | Quantified fraction of Ste4 associated with the membrane over time. | yeastgenome.org |
| Dynamics during Morphogenesis | Live-cell Imaging | Observation of Ste4 behavior during mating projection formation. | bioconductor.org |
Fluorescence Resonance Energy Transfer (FRET) for In Vivo Interaction Visualization
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to detect direct interactions between two proteins in living cells with nanometer-scale resolution. FRET occurs when energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor fluorophore, typically within 10 nanometers. By labeling Ste4 and potential interacting partners with appropriate FRET donor and acceptor fluorophores, researchers can visualize and quantify these interactions in vivo.
In the context of the yeast mating pathway, FRET has been employed to study the interactions between G protein subunits and downstream effectors. For example, FRET can be used to assess the dissociation of the Gα (Gpa1) subunit from the Gβγ (Ste4-Ste18) dimer upon pheromone activation. uniprot.orgpombase.org Furthermore, FRET can visualize the interaction between the activated Gβγ dimer and its downstream targets, such as the scaffold protein Ste5 or the PAK kinase Ste20, at the plasma membrane. pombase.org Quantitative FRET measurements can provide information about the proximity and conformation of interacting proteins, offering insights into the molecular mechanisms of signal transduction initiation.
| Interaction Studied (Example) | Technique Applied | Information Gained (Example) | Reference |
| Gα (Gpa1) and Gβγ (Ste4-Ste18) Dissociation | FRET | Confirmation of subunit dissociation upon pheromone binding. | uniprot.orgpombase.org |
| Gβγ (Ste4-Ste18) and Ste5 Interaction | FRET | Visualization of scaffold recruitment to the membrane by Gβγ. | pombase.org |
| Gβγ (Ste4-Ste18) and Ste20 Interaction | FRET | Detection of interaction between activated Gβγ and PAK kinase. | pombase.org |
Quantitative Microscopy for Cellular Polarity and Morphogenesis Studies
Quantitative microscopy, coupled with advanced image analysis, is essential for studying the complex processes of cellular polarity and morphogenesis regulated by proteins like Ste4. In the yeast mating response, Ste4, as part of the activated Gβγ complex, plays a key role in establishing and orienting polarized growth towards a pheromone source, leading to the formation of the mating projection. pombase.orgbioconductor.org Quantitative microscopy allows for the precise measurement of morphological changes, such as the rate and direction of shmoo growth, and the spatial distribution of polarity markers.
Quantitative image analysis techniques can extract parameters such as cell shape, size, and the spatial correlation between different fluorescently labeled proteins involved in polarity and morphogenesis. These quantitative measurements are crucial for building and validating computational models of cellular polarization and signaling.
| Morphological/Polarity Feature Measured | Technique Applied | Quantitative Output (Example) | Reference |
| Mating Projection Growth Rate | Quantitative Microscopy/Image Analysis | Rate of shmoo elongation in µm/hour. | |
| Protein Enrichment at Polarity Site | Quantitative Fluorescence Microscopy/Image Analysis | Ratio of protein fluorescence intensity at the tip vs. cytosol. | yeastgenome.org |
| Cell Shape and Polarity Index | Quantitative Microscopy/Image Analysis | Numerical descriptors of cell elongation and asymmetry. | |
| Spatial Correlation of Polarity Proteins | Quantitative Microscopy/Image Analysis | Degree of co-localization or spatial relationship between proteins. |
Future Directions and Emerging Research Avenues for Ste4 Protein Studies
Elucidation of Novel and Uncharacterized Ste4 Protein Interaction Partners
A comprehensive understanding of Ste4's function necessitates the identification of its complete interactome. While core partners like Ste18 (Gγ), Gpa1 (Gα), and downstream effectors such as Ste5 and Ste20 are known, the full spectrum of Ste4's physical and functional interactions remains to be fully elucidated. yeastgenome.org Future research will likely focus on systematic and high-throughput screening methods to uncover novel binding partners.
Key Methodologies and Research Impetus:
Yeast Two-Hybrid (Y2H) Screens: This genetic method is a powerful tool for identifying binary protein-protein interactions in vivo. nih.govnih.govyoutube.comspringernature.com Systematic Y2H screens using Ste4 as bait against a comprehensive library of open reading frames (ORFs) could reveal previously unknown interactors. nih.gov
Affinity Purification coupled with Mass Spectrometry (AP-MS): This biochemical approach involves tagging Ste4 and purifying it along with its interacting partners from cell lysates. Subsequent identification of these partners by mass spectrometry can provide a snapshot of the Ste4-containing protein complexes under different physiological conditions.
Proximity-Based Labeling: Techniques like BioID (biotin identification) and APEX (ascorbate peroxidase) allow for the labeling of proteins in close proximity to a bait protein (in this case, Ste4) within a living cell. This can capture transient or weak interactions that might be missed by other methods.
The discovery of novel interactors will be crucial for uncovering non-canonical roles of Ste4 and for understanding how its function is integrated with other cellular processes.
| Potential Class of Novel Interactors | Hypothesized Function in Relation to Ste4 | Exemplary Investigative Technique |
| Scaffold Proteins | Integration of Ste4 signaling with other pathways (e.g., cell wall integrity, stress response). | AP-MS, Proximity-Based Labeling |
| Kinases and Phosphatases | Regulation of Ste4 activity and downstream signaling through post-translational modifications. | Y2H, AP-MS |
| Cytoskeletal Components | Direct linkage of G-protein signaling to morphological changes and polarized growth. | Proximity-Based Labeling, Co-immunoprecipitation |
| Ubiquitin Ligases/Deubiquitinases | Control of Ste4 stability and turnover. | Y2H, AP-MS |
Comprehensive Mapping and Functional Dissection of this compound Post-Translational Modification Cross-Talk
Post-translational modifications (PTMs) are critical for regulating protein function, and Ste4 is known to be a target of such modifications. It has been documented that Ste4p is rapidly phosphorylated upon the addition of pheromone, although this modification does not appear to affect its function in pheromone signaling. yeastgenome.org Additionally, a monoubiquitination site has been identified, and its mutation leads to a more rapid initiation of polarized growth in response to pheromone. yeastgenome.org The interplay, or "cross-talk," between these and other potential PTMs is a burgeoning area of research.
Future studies should aim to:
Identify a complete PTM profile of Ste4: Utilizing advanced mass spectrometry techniques to identify all types of PTMs (e.g., phosphorylation, ubiquitination, acetylation, SUMOylation) that occur on Ste4 under various conditions.
Map the specific sites of modification: Pinpointing the exact amino acid residues that are modified.
Investigate the functional consequences of PTM cross-talk: Determining how one type of modification might influence another (e.g., does phosphorylation at one site promote or inhibit ubiquitination at another?). This can involve site-directed mutagenesis to create PTM-deficient or phosphomimetic mutants and assessing their impact on Ste4 function.
The concept of PTM cross-talk adds a significant layer of regulatory complexity. nih.govnih.govresearchgate.netmdpi.com For instance, phosphorylation can create binding sites for ubiquitin ligases, leading to ubiquitination and subsequent protein degradation or altered function. nih.govmdpi.com Understanding this interplay is essential for a complete picture of how Ste4 signaling is fine-tuned.
| Post-Translational Modification | Known/Hypothesized Role for Ste4 | Potential Cross-Talk Interaction |
| Phosphorylation | Rapidly occurs upon pheromone stimulation. yeastgenome.org | May influence the binding of regulatory proteins or other PTM enzymes. |
| Ubiquitination | A monoubiquitination site affects the kinetics of polarized growth. yeastgenome.org | Could be regulated by prior phosphorylation events (phosphodegrons). nih.gov |
| Acetylation | Uncharacterized for Ste4. | Could compete with ubiquitination for lysine residues. |
| SUMOylation | Uncharacterized for Ste4. | May alter protein-protein interactions or subcellular localization. |
Integrative Systems Biology Approaches to Model and Predict this compound Signaling Network Behavior
The pheromone response pathway is one of the most well-understood signaling cascades, making it an ideal candidate for systems biology modeling. nih.gov Mathematical models can provide quantitative insights into the dynamic behavior of the network that are not achievable through purely experimental approaches. nih.govmathworks.comembopress.org
Future research in this area should focus on:
Developing more comprehensive and predictive models: Incorporating the growing list of Ste4 interactors and PTMs into existing models of the pheromone pathway. These models can help to simulate the flow of information through the network and predict how perturbations (e.g., mutations, drug treatments) will affect signaling output.
Multi-scale modeling: Integrating molecular-level details of Ste4 function with cellular-level responses, such as morphological changes and cell-cycle arrest.
Stochastic modeling: Accounting for the inherent noise and cell-to-cell variability in signaling processes to understand how robust signaling outcomes are achieved.
These computational approaches, when tightly integrated with experimental validation, will be invaluable for dissecting the complex regulatory logic of the Ste4 signaling network and for generating new, testable hypotheses. embopress.orgnih.gov
Exploring Non-Canonical Roles of this compound Beyond the Mating Pathway in Diverse Fungi
While the role of Ste4 in the mating of S. cerevisiae is paramount, evidence suggests that it and its orthologs in other fungi have functions beyond sexual reproduction. In S. cerevisiae, Ste4 is implicated in invasive growth in response to glucose limitation. yeastgenome.org In pathogenic fungi, the components of G-protein signaling pathways are often crucial for virulence, morphogenesis (e.g., the switch between yeast and hyphal forms), and adaptation to the host environment. nih.govnih.gov
Future research should aim to:
Characterize the role of Ste4 orthologs in fungal pathogens: Using genetic techniques (e.g., gene knockouts) to determine the contribution of the Gβ subunit to the virulence and development of medically and agriculturally important fungi.
Investigate the involvement of Ste4 in other stress response pathways: Exploring whether Ste4 plays a role in responding to other environmental cues such as osmotic stress, nutrient deprivation, or temperature changes.
Identify the downstream effectors mediating non-canonical functions: Once a non-mating role for Ste4 is identified, the next step is to uncover the specific downstream signaling components that execute this function.
This line of inquiry will not only broaden our understanding of Ste4's biological significance but may also identify novel targets for the development of antifungal therapies. nih.gov
| Fungal Genus | Known/Potential Non-Canonical Role of Gβ Subunit | Relevance |
| Saccharomyces | Invasive growth in response to glucose limitation. yeastgenome.org | Model for nutrient sensing and morphogenesis. |
| Candida | Virulence, hyphal formation, biofilm development. | Major human fungal pathogen. |
| Aspergillus | Vegetative growth, sporulation, mycotoxin production. nih.gov | Opportunistic human pathogen and agricultural concern. |
| Cryptococcus | Pathogenicity, capsule formation, melanin production. | Causative agent of cryptococcosis. |
Development of Advanced Genetic and Chemical Tools for Precise Modulation of this compound Activity in Research Models
The ability to precisely control the activity of Ste4 both spatially and temporally would be a powerful tool for dissecting its function. The development of novel genetic and chemical tools will be instrumental in achieving this level of control.
Emerging approaches include:
Optogenetics: This involves engineering light-sensitive proteins that can be used to activate or inhibit Ste4 signaling with high spatiotemporal precision. nih.govnih.govelifesciences.orgutas.edu.au For example, a light-activatable Gβ subunit could be used to initiate the pheromone response in a specific subcellular location or at a precise time point.
Chemical Genetics: This approach utilizes small molecules to rapidly and reversibly control the function of a specific protein. ucsd.edunih.govnih.govrsc.org This could involve screening for compounds that specifically inhibit the interaction of Ste4 with one of its binding partners or engineering a version of Ste4 that is sensitive to a specific small molecule inhibitor.
Advanced Mutagenesis: Techniques like deep mutational scanning, where all possible single amino acid changes in a protein are generated and their functional consequences assessed, can provide a detailed map of the functional regions of Ste4. This can inform the design of more specific mutations to probe its function.
These advanced tools will allow researchers to move beyond simple loss-of-function or overexpression studies and begin to interrogate the dynamic and localized nature of Ste4 signaling in living cells.
Q & A
Basic Research Questions
Q. What is the role of Ste4 in yeast mating pheromone response, and how can its interactions with other G-protein subunits be experimentally validated?
- Methodological Answer : Ste4 (Gβ subunit) forms a heterodimer with Ste18 (Gγ) to activate downstream effectors in the Saccharomyces cerevisiae pheromone signaling pathway. Key experimental approaches include:
- Yeast two-hybrid assays to confirm Ste4-Ste18 interactions .
- Co-immunoprecipitation to assess physical binding between Ste4 and Gα (Scg1/Gpa1) .
- Genetic epistasis analysis using ste4 null mutants to observe constitutive pathway activation when Gα is absent .
Q. What experimental strategies are used to determine the structural determinants of Ste4’s interaction with Ste18?
- Methodological Answer :
- Site-directed mutagenesis of Ste4’s C-terminal domain (e.g., ste4-19 mutation F278FF) disrupts Ste4-Ste18 binding, as shown by reduced β-galactosidase activity in two-hybrid assays .
- Overexpression of STE18 partially rescues mating defects in ste4 mutants, suggesting weakened but not abolished interaction .
- Immunoblotting confirms mutant Ste4 protein stability despite functional defects .
Advanced Research Questions
Q. How do Ste4 mutations that disrupt βγ dimerization affect downstream signaling, and how can conflicting data on pathway activation be resolved?
- Methodological Answer :
- Phenotypic analysis : The ste4-19 mutation reduces mating efficiency but does not abolish signaling, indicating residual βγ activity .
- Contradiction resolution : Overexpression of Ste18 in ste4 mutants increases functional βγ complexes via mass action, reconciling partial suppression of mating defects .
- Quantitative assays : Measure MAPK activation (e.g., Fus3 phosphorylation) in ste4 mutants to assess signaling robustness .
Q. What mechanisms allow Ste5 to bypass Ste4/Ste18 in pheromone signaling, and how can epistatic relationships be experimentally validated?
- Methodological Answer :
- Epistasis analysis : STE5HYP mutants activate the pathway in ste4/ste18 null strains, but their activity is enhanced in wild-type Gβγ backgrounds, suggesting partial dependency .
- Plasmid retention assays : STE5HYP plasmids are unstable in ste4 mutants, indicating Gβγ’s role in stabilizing Ste5-mediated signaling .
- Transcriptional profiling : Compare pheromone-induced gene expression in ste4 vs. STE5HYP strains to identify bypass mechanisms .
Q. How can researchers resolve contradictions in Ste4’s epistatic position relative to SST2 (a regulator of Gα activity)?
- Methodological Answer :
- Double-mutant analysis : sst2Δ enhances growth defects in STE3-HYP mutants, but this effect is blocked in ste4Δ, suggesting SST2 acts upstream or parallel to Ste4 .
- GTPase activity assays : Measure Gα (Scg1) GTP hydrolysis in sst2Δ backgrounds to determine if Ste4 modulates Gα’s regulatory cycle .
Q. What role do WD-40 repeats in Ste4 play in its interaction with effectors, and how can this be structurally characterized?
- Methodological Answer :
- Bioinformatics : Ste4’s WD-40 repeats span its entire sequence, analogous to mammalian Gβ subunits, suggesting conserved interaction interfaces .
- Cryo-EM or X-ray crystallography : Resolve the Ste4-Ste18 dimer structure to identify repeat-mediated binding pockets .
- Pull-down assays : Test binding affinity of WD-40 deletion mutants to downstream kinases (e.g., Ste20) .
Guidelines for Addressing Contradictions
- Replicate key assays (e.g., two-hybrid, MAPK activation) across genetic backgrounds to control for strain-specific effects .
- Quantitate protein interaction dynamics using FRET or surface plasmon resonance (SPR) to resolve ambiguities in mutational studies .
- Leverage computational modeling to predict Ste4-Ste18 binding affinities and validate with in vitro reconstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
